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Compound of Interest

Compound Name: 11-Dodecen-1-ol

Cat. No.: B1617873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-
dodecen-1-ol, a long-chain unsaturated alcohol. The information detailed below includes

predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside Mass

Spectrometry (MS) data derived from spectral databases. This document also outlines detailed

experimental protocols for obtaining such data and presents a logical workflow for

spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for 11-
dodecen-1-ol.

Table 1: Predicted ¹H NMR Spectroscopic Data for 11-Dodecen-1-ol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.8 m 1H H-11

~4.9 m 2H H-12

~3.6 t 2H H-1

~2.0 q 2H H-10

~1.5 m 2H H-2

~1.3 m 12H H-3 to H-9

~1.5 (variable) s (broad) 1H -OH

Disclaimer: The ¹H NMR data presented is predicted based on established chemical shift

values for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 11-Dodecen-1-ol

Chemical Shift (δ) ppm Assignment

~139.2 C-11

~114.1 C-12

~62.9 C-1

~33.8 C-10

~32.7 C-2

~29.5 - 29.1 (multiple peaks) C-3 to C-8

~25.7 C-9

Disclaimer: The ¹³C NMR data is predicted based on the analysis of structurally related

compounds and known chemical shift effects.

Table 3: Predicted IR Absorption Data for 11-Dodecen-1-ol
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch

~3077 Medium =C-H stretch

~2925 Strong C-H stretch (asymmetric)

~2855 Strong C-H stretch (symmetric)

~1641 Medium C=C stretch

~1058 Strong C-O stretch

~991, ~909 Medium =C-H bend (out-of-plane)

Disclaimer: The IR absorption data is predicted based on characteristic frequencies of the

functional groups present in the molecule.

Table 4: Mass Spectrometry Data for 11-Dodecen-1-ol

m/z Relative Intensity Possible Fragment

166 Low [M-H₂O]⁺

138 Low [M-C₃H₆]⁺

96 Moderate [C₇H₁₂]⁺

82 High [C₆H₁₀]⁺

68 High [C₅H₈]⁺

55 Very High [C₄H₇]⁺

41 High [C₃H₅]⁺

Data derived from the NIST WebBook for 11-Dodecenol.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of 11-dodecen-1-
ol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For a ¹³C NMR

spectrum, a more concentrated sample of 50-100 mg is recommended. The sample should

be prepared in a clean, dry 5 mm NMR tube. It is advisable to filter the sample solution to

remove any particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

¹H NMR Acquisition:

Experiment: A standard one-pulse experiment is sufficient.

Parameters: Acquire the spectrum at room temperature. Typical parameters include a 30-

degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise

ratio.

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

Experiment: A proton-decoupled ¹³C NMR experiment is standard.

Parameters: A larger number of scans is required compared to ¹H NMR due to the low

natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is

processed. Chemical shifts are referenced to the deuterated solvent peak.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: As 11-dodecen-1-ol is a liquid at room temperature, the simplest

method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to
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form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used

by placing a drop of the sample directly onto the ATR crystal.

Instrumentation: A standard FTIR spectrometer is used.

Data Acquisition:

Parameters: Spectra are typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates or ATR crystal should be acquired first and

automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-

added to improve the signal-to-noise ratio.

Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of 11-dodecen-1-ol in a volatile organic

solvent such as dichloromethane or hexane. The concentration should be in the range of 10-

100 µg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

suitable.

Injector: Use a split/splitless injector, typically in split mode with a high split ratio to prevent

column overloading. The injector temperature is usually set to 250 °C.

Oven Program: A temperature gradient is used to ensure good separation. A typical

program might start at 50 °C for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

MS Parameters:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1617873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of

11-dodecen-1-ol. The mass spectrum corresponding to this peak is then analyzed for its

fragmentation pattern. Identification can be confirmed by comparing the obtained

spectrum with a library database (e.g., NIST).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 11-dodecen-1-ol.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 11-
Dodecen-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617873#spectroscopic-data-for-11-dodecen-1-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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